molecular formula C20H25ClN4O3 B1223733 N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline

N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline

Cat. No.: B1223733
M. Wt: 404.9 g/mol
InChI Key: JPFRBOZKXOCNQU-UHFFFAOYSA-N
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Description

CL-416077 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CL-416077 typically involves a series of chemical reactions that require precise conditions. One common method includes the reaction of specific precursors under controlled temperatures and pressures. The exact synthetic route can vary, but it often involves the use of catalysts to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of CL-416077 is scaled up using large reactors and continuous flow systems. The process is optimized to ensure consistency and purity of the final product. Advanced techniques such as preparative liquid chromatography are employed to purify the compound and remove any impurities .

Chemical Reactions Analysis

Types of Reactions

CL-416077 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of CL-416077 often require specific reagents and conditions. For example, oxidation reactions may use oxidizing agents such as potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions may involve halogens or other reactive groups .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated forms of the compound.

Scientific Research Applications

CL-416077 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of CL-416077 involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. These interactions can trigger a cascade of cellular events, ultimately resulting in the observed effects of the compound .

Properties

Molecular Formula

C20H25ClN4O3

Molecular Weight

404.9 g/mol

IUPAC Name

N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline

InChI

InChI=1S/C20H25ClN4O3/c1-14-12-24(13-15(2)23-14)17-5-8-20(25(26)27)19(11-17)22-9-10-28-18-6-3-16(21)4-7-18/h3-8,11,14-15,22-23H,9-10,12-13H2,1-2H3

InChI Key

JPFRBOZKXOCNQU-UHFFFAOYSA-N

SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=C(C=C2)[N+](=O)[O-])NCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 2
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N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 3
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N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 4
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N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 5
N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline
Reactant of Route 6
Reactant of Route 6
N-[2-(4-chlorophenoxy)ethyl]-5-(3,5-dimethylpiperazin-1-yl)-2-nitroaniline

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